molecular formula C7H10N2<br>CH3C6H3(NH2)2<br>C7H10N2 B122806 2,4-Diaminotoluene CAS No. 95-80-7

2,4-Diaminotoluene

Cat. No. B122806
CAS RN: 95-80-7
M. Wt: 122.17 g/mol
InChI Key: VOZKAJLKRJDJLL-UHFFFAOYSA-N
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Patent
US05041670

Procedure details

20 parts toluene, 1.74 parts (0.01 mole) 2,4-toluenediisocyanate, 2.8 parts (0.02 mole) boron trifluoride etherate and 0.40 part (0.02 mole) distilled water were combined and reacted as described in Example 1. The neutralization and isolation procedures described in Example 2 were conducted. 1.17 parts (97% yield) 2,4-toluenediamine were recovered having a melting point of 96° C.-98° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]=C=O)=[CH:11][C:10]=1[N:18]=C=O.B(F)(F)F.CCOCC>O>[C:9]1([CH3:8])[C:10]([NH2:18])=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.01 mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O
Name
Quantity
0.02 mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC(=CC1)N)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.